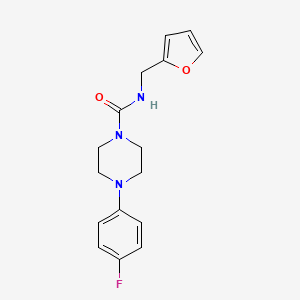

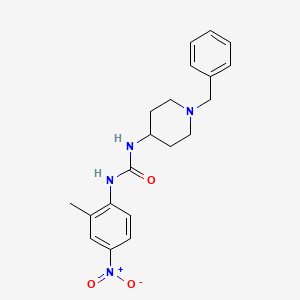

4-(4-氟苯基)-N-(2-呋喃甲基)-1-哌嗪甲酰胺

描述

Synthesis Analysis

The synthesis of compounds containing fluorine, such as 4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, often involves the incorporation of fluorinated atoms to improve the molecule's properties, including its electronegativity, stability, and hydrophobic effects. These effects are beneficial for biological activities. The synthesis of fluorine-substituted compounds, including those with 1,2,4-triazine moieties and related hetero-polycyclic nitrogen systems, has been extensively studied. The introduction of fluorine into these molecules enhances their stability and biological activity (Bakhotmah & Al-Otaibi, 2020).

Molecular Structure Analysis

The structural analysis of compounds containing piperazine and its analogues reveals that arylalkyl substituents, including the fluorophenyl and furylmethyl groups, can significantly improve the potency and selectivity of their binding affinity at certain receptors. This improvement is attributed to the contributions of pharmacophoric groups, highlighting the composite structure's role in determining selectivity and potency (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine and its derivatives exhibit a wide range of chemical reactions due to their versatile medicinally important scaffold. They serve as essential cores in numerous marketed drugs with diverse pharmacological activities. The reactivity of piperazine-based compounds, particularly in forming potent anti-mycobacterial agents, showcases their chemical versatility and the potential for developing new therapeutic agents (Girase et al., 2020).

Physical Properties Analysis

The physical properties of compounds containing the piperazine moiety are closely related to their structure. Modifications in the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. For instance, the introduction of fluorophenyl and furylmethyl groups can alter the compound's solubility, bioavailability, and pharmacokinetic and pharmacodynamic profiles, thereby influencing its overall therapeutic efficacy (Rathi et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and similar compounds are significantly influenced by their fluorine content and the presence of piperazine and furylmethyl groups. These groups contribute to the molecule's reactivity, stability, and interaction with biological targets. The incorporation of fluorine atoms, in particular, enhances the molecule's chemical properties, making it more effective for various applications, including as pharmacological probes (Qiu et al., 2009).

科学研究应用

影像技术和神经受体研究

PET 示踪剂开发

WAY 100635 的氟化衍生物,包括具有哌嗪和氟苯基基团的化合物,已被合成用于作为 PET 示踪剂来量化神经精神疾病中的血清素 5-HT1A 受体。这些化合物表现出高脑吸收、缓慢清除和对 5-HT1A 受体的高亲和力,有望改善体内定量 (García et al., 2014).

阿尔茨海默病研究

一种特定的分子影像探针,结合氟苯基和哌嗪部分,与 PET 影像一起用于量化阿尔茨海默病患者活脑中的 5-HT1A 受体密度,从而深入了解受体在该疾病中的作用 (Kepe et al., 2006).

抗菌和抗病毒研究

抗菌活性

与提供的化学名称在结构上相关的化合物,结合哌嗪和氟苯基基团,已被合成并评估其抗菌活性。这些研究包括具有抗菌特性的头孢菌素和青霉酸衍生物的合成 (Başoğlu et al., 2013).

HIV-1 附着抑制剂

以吲哚为基础的衍生物,具有哌嗪和氟苯基成分,已被研究为 HIV-1 附着的抑制剂,靶向病毒 gp120 和宿主细胞受体 CD4 相互作用。发现哌嗪环的取代模式对于抗病毒效力至关重要,突出了这些结构特征在设计有效抗病毒疗法中的重要性 (Wang et al., 2009).

属性

IUPAC Name |

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(21)18-12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQJTKUYJKMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615048.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)